Spiro[2.7]decan-4-one
Overview
Description
Spiro[2.7]decan-4-one is a chemical compound with the CAS Number: 935-61-5 . It has a molecular weight of 152.24 and its IUPAC name is spiro[2.7]decan-4-one .
Molecular Structure Analysis
The molecular structure of Spiro[2.7]decan-4-one is represented by the linear formula C10H16O . The InChI code for this compound is 1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2 .Physical And Chemical Properties Analysis
Spiro[2.7]decan-4-one is a colorless liquid . Its molecular weight is 152.24 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
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Efficient base-free asymmetric one-pot synthesis of spiro derivatives
- Scientific Field : Chemical Intermediates Research
- Application Summary : This research focuses on the synthesis of spiro[indoline-3,3′-pyrrolizin]-2-one derivatives using a 1,3-dipolar cycloaddition reaction .
- Methods of Application : The reaction of 1,3-dipolar cycloaddition of azomethine ylide generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones to the above dipolarophiles takes place .
- Results or Outcomes : This reaction proceeded the HOMO of azomethine ylide directly interacted with LUMO of the alkene . This reaction of azomethine ylide to dipolarophile with exocyclic double bond affords the spiro-heterocycles .
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Spirocyclic derivatives as antioxidants
- Scientific Field : Medicinal Chemistry
- Application Summary : Spirocyclic derivatives have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
- Methods of Application : The synthesis and antioxidant activity of a new spirocyclopropanoxyindole [2.4.0] compound has been reported .
- Results or Outcomes : This compound showed moderately good activity, with an inhibition percentage at 1 mg mL1 of 63.90%, compared to vitamin C as standard, with 82.30% inhibition at the same concentration .
- Spiro Compounds in Drug Discovery
- Scientific Field : Pharmaceutical Research
- Application Summary : Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
- Methods of Application : The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases .
- Results or Outcomes : Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .
- Spiro Compounds in Material Science
- Scientific Field : Material Science
- Application Summary : Spiro compounds are used in the development of new materials due to their unique structural properties .
- Methods of Application : The synthesis of spiro compounds for material science applications often involves complex chemical reactions .
- Results or Outcomes : The unique properties of spiro compounds have led to the development of new materials with improved performance .
Safety And Hazards
properties
IUPAC Name |
spiro[2.7]decan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZKAVEKAPJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC2)C(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538930 | |
Record name | Spiro[2.7]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.7]decan-4-one | |
CAS RN |
935-61-5 | |
Record name | Spiro[2.7]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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